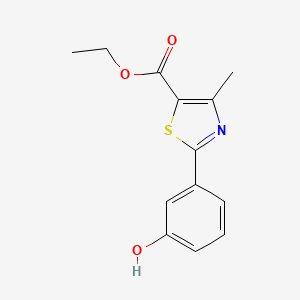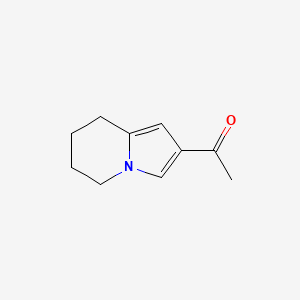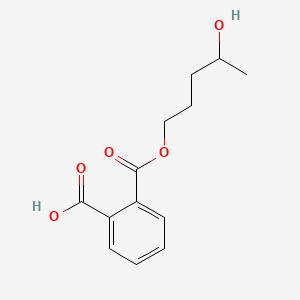![molecular formula C13H22N2O3 B585314 4-[1-Hydroxy-1-(methylethyl-d6)]-2-isobutyl-1H-imidazole-5-carboxylic Acid Ethyl Ester CAS No. 1346600-01-8](/img/new.no-structure.jpg)
4-[1-Hydroxy-1-(methylethyl-d6)]-2-isobutyl-1H-imidazole-5-carboxylic Acid Ethyl Ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[1-Hydroxy-1-(methylethyl-d6)]-2-isobutyl-1H-imidazole-5-carboxylic acid ethyl ester is a synthetic organic compound. It is characterized by the presence of a deuterium-labeled hydroxy group, an isobutyl side chain, and an imidazole ring. This compound is often used as an intermediate in the synthesis of pharmaceuticals, particularly in the development of antihypertensive agents.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1-Hydroxy-1-(methylethyl-d6)]-2-isobutyl-1H-imidazole-5-carboxylic acid ethyl ester typically involves multiple steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, ammonia, and an appropriate aldehyde under acidic conditions.
Introduction of the Isobutyl Group: The isobutyl group is introduced via alkylation using isobutyl bromide in the presence of a strong base such as sodium hydride.
Deuterium Labeling: The hydroxy group is labeled with deuterium through the exchange reaction with deuterium oxide (D2O) under basic conditions.
Esterification: The carboxylic acid group is esterified using ethanol and a catalytic amount of sulfuric acid to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Reactors: For controlled reaction conditions and high yield.
Continuous Flow Reactors: For efficient large-scale production.
Purification: Using techniques such as recrystallization, distillation, and chromatography to ensure high purity of the final product.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, forming ketones or aldehydes.
Reduction: Reduction reactions can convert the imidazole ring to more saturated heterocycles.
Substitution: The isobutyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Alkyl halides, aryl halides, in the presence of strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation Products: Ketones, aldehydes.
Reduction Products: Saturated heterocycles.
Substitution Products: Various alkylated or arylated imidazole derivatives.
科学的研究の応用
4-[1-Hydroxy-1-(methylethyl-d6)]-2-isobutyl-1H-imidazole-5-carboxylic acid ethyl ester is used extensively in scientific research:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In studies involving enzyme interactions and metabolic pathways.
Medicine: As a precursor in the synthesis of antihypertensive drugs, particularly those targeting the renin-angiotensin system.
Industry: In the production of pharmaceuticals and as a reference standard in analytical chemistry.
作用機序
The compound exerts its effects primarily through its interaction with biological targets such as enzymes and receptors. The imidazole ring is known to bind to metal ions in enzyme active sites, influencing enzyme activity. The deuterium labeling can affect the metabolic stability and pharmacokinetics of the compound, making it a valuable tool in drug development.
類似化合物との比較
Similar Compounds
4-[1-Hydroxy-1-(methylethyl)]-2-isobutyl-1H-imidazole-5-carboxylic acid ethyl ester: Similar structure but without deuterium labeling.
4-[1-Hydroxy-1-(methylethyl)]-2-propyl-1H-imidazole-5-carboxylic acid ethyl ester: Similar structure with a propyl group instead of an isobutyl group.
Uniqueness
The presence of deuterium in 4-[1-Hydroxy-1-(methylethyl-d6)]-2-isobutyl-1H-imidazole-5-carboxylic acid ethyl ester makes it unique. Deuterium labeling can significantly alter the compound’s metabolic profile, providing insights into metabolic pathways and enhancing the stability of pharmaceuticals.
This compound’s unique structure and properties make it a valuable tool in various fields of scientific research and industrial applications.
特性
CAS番号 |
1346600-01-8 |
|---|---|
分子式 |
C13H22N2O3 |
分子量 |
260.367 |
IUPAC名 |
ethyl 5-(1,1,1,3,3,3-hexadeuterio-2-hydroxypropan-2-yl)-2-(2-methylpropyl)-1H-imidazole-4-carboxylate |
InChI |
InChI=1S/C13H22N2O3/c1-6-18-12(16)10-11(13(4,5)17)15-9(14-10)7-8(2)3/h8,17H,6-7H2,1-5H3,(H,14,15)/i4D3,5D3 |
InChIキー |
KPWHHIOCONHWMZ-RKAHMFOGSA-N |
SMILES |
CCOC(=O)C1=C(NC(=N1)CC(C)C)C(C)(C)O |
同義語 |
Ethyl 4-[1-Hydroxy-1-(methylethyl-d6)]-2-isobutyl-1H-imidazole-5-carboxylate; 4-[1-Hydroxy-1-(methylethyl-d6)]-2-(2-methylpropyl)-1H-imidazole-5-carboxylic Acid Ethyl Ester; |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 2-[bis(1,1,2,2,2-pentadeuterioethyl)amino]-2-phenylacetate](/img/structure/B585232.png)

![15-ethylidene-13-(hydroxymethyl)-3,17-diazapentacyclo[12.3.1.02,10.04,9.012,17]octadeca-2(10),4(9),5,7-tetraene-1,7-diol](/img/structure/B585239.png)


![3-[[4-(2-Methoxyphenyl)-2-pyridinyl]amino]-benzenemethanesulfonamide](/img/structure/B585243.png)




![2-O-[4-[[(2-carboxyethyl)amino]carbonyl]phenyl] Balsalazide](/img/structure/B585254.png)
